molecular formula C17H22N4O3S B4617037 N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4617037
M. Wt: 362.4 g/mol
InChI Key: JAVKMXOOTMIDSP-UHFFFAOYSA-N
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Description

N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a pyrazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The morpholine moiety can be introduced through the reaction of morpholine with bromoethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments would be essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, the morpholine moiety can act as a ligand for certain receptors, while the thiophene and pyrazole rings can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as those synthesized through the Gewald reaction, and other morpholine-containing compounds, such as N-methylmorpholine .

Uniqueness

What sets N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-12-11(2)25-16(19-15(22)13-5-6-18-20(13)3)14(12)17(23)21-7-9-24-10-8-21/h5-6H,4,7-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVKMXOOTMIDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-ETHYL-5-METHYL-3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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